4,4,4-trifluoro-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]butanamide
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Overview
Description
The compound “4,4,4-trifluoro-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]butanamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . The molecule also contains a tetrahydronaphthalen-1-yl group, which is a bicyclic structure found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is known to be electron-withdrawing, which could influence the reactivity of the molecule . The tetrahydronaphthalen-1-yl group is a rigid, bicyclic structure that could influence the molecule’s shape and physical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The trifluoromethyl group is generally stable under a variety of conditions, but it can participate in certain types of reactions . The amide bond could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might influence its solubility and its ability to cross cell membranes .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that compounds containing the trifluoromethyl group and indole nucleus have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors .
Mode of Action
The biological activities of trifluoromethyl derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that indole derivatives possess various biological activities, affecting a broad range of biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group in a compound can significantly influence its pharmacokinetic properties .
Result of Action
Compounds containing the trifluoromethyl group and indole nucleus have been found to exhibit a wide range of biological activities .
Action Environment
It is known that the physicochemical properties of the fluorine atom can significantly influence the environmental stability of trifluoromethyl-containing compounds .
properties
IUPAC Name |
4,4,4-trifluoro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO3/c1-23-12-4-5-13-11(9-12)3-2-7-15(13,22)10-20-14(21)6-8-16(17,18)19/h4-5,9,22H,2-3,6-8,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPCECITKTUWBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CCC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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